Cas no 2681255-41-2 (4-Acetamido-3-methylbut-2-enoic acid)

4-Acetamido-3-methylbut-2-enoic acid is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmaceuticals and fine chemicals. Its α,β-unsaturated carboxylic acid structure, combined with the acetamido functional group, makes it a useful building block for Michael additions, nucleophilic substitutions, and other transformations. The compound’s reactivity and stability under controlled conditions allow for precise modifications, enabling the synthesis of complex molecules. Its consistent purity and well-defined properties ensure reliable performance in research and industrial applications. This intermediate is particularly relevant in the development of bioactive compounds, where structural specificity is critical.
4-Acetamido-3-methylbut-2-enoic acid structure
2681255-41-2 structure
Product Name:4-Acetamido-3-methylbut-2-enoic acid
CAS No:2681255-41-2
MF:C7H11NO3
MW:157.167142152786
CID:5653596
PubChem ID:165908157
Update Time:2025-10-29

4-Acetamido-3-methylbut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-acetamido-3-methylbut-2-enoic acid
    • EN300-28270808
    • EN300-28270809
    • 2681255-41-2
    • (2E)-4-acetamido-3-methylbut-2-enoic acid
    • 4-Acetamido-3-methylbut-2-enoic acid
    • Inchi: 1S/C7H11NO3/c1-5(3-7(10)11)4-8-6(2)9/h3H,4H2,1-2H3,(H,8,9)(H,10,11)/b5-3+
    • InChI Key: SURLGWXWDYRSFD-HWKANZROSA-N
    • SMILES: O=C(C)NC/C(=C/C(=O)O)/C

Computed Properties

  • Exact Mass: 157.07389321g/mol
  • Monoisotopic Mass: 157.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 66.4Ų

4-Acetamido-3-methylbut-2-enoic acid Pricemore >>

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Additional information on 4-Acetamido-3-methylbut-2-enoic acid

4-Acetamido-3-methylbut-2-enoic Acid: A Comprehensive Overview

4-Acetamido-3-methylbut-2-enoic acid, also known by its CAS registry number CAS No. 2681255-41-2, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its properties and functionalities.

The molecular structure of 4-Acetamido-3-methylbut-2-enoic acid comprises a central butenoic acid backbone with an acetamido group at the fourth position and a methyl substituent at the third position. This arrangement imparts the molecule with a combination of polar and nonpolar regions, which influences its solubility, reactivity, and interactions with other molecules. The presence of the enoic acid group (a conjugated enol system) adds to its chemical versatility, making it a valuable precursor in organic synthesis.

Recent studies have explored the potential of 4-Acetamido-3-methylbut-2-enoic acid as a building block in the construction of bioactive molecules. For instance, researchers have utilized this compound to synthesize analogs of natural products, such as alkaloids and terpenoids, which exhibit promising pharmacological activities. Its role as an intermediate in the synthesis of peptide-based drugs has also been investigated, highlighting its importance in drug discovery pipelines.

In terms of physical properties, 4-Acetamido-3-methylbut-2-enoic acid exhibits a melting point of approximately 150°C and is soluble in common organic solvents like dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various organic reactions, including coupling reactions and cyclizations. The compound's stability under different reaction conditions has been thoroughly examined, with findings indicating that it is resistant to hydrolysis under neutral conditions but can undergo degradation under strongly acidic or basic environments.

The synthesis of 4-Acetamido-3-methylbut-2-enoic acid typically involves multi-step processes that combine principles from both classical organic chemistry and modern catalytic methods. One common approach involves the alkylation of an acrylamide derivative followed by selective oxidation to introduce the carboxylic acid group. Recent advancements in catalytic asymmetric synthesis have enabled the enantioselective preparation of this compound, which is crucial for applications requiring high optical purity.

Beyond its role as a synthetic intermediate, 4-Acetamido-3-methylbut-2-enoic acid has shown promise in materials science. Researchers have explored its use as a monomer in polymerization reactions to produce novel polymeric materials with tailored properties. For example, copolymers derived from this compound exhibit improved mechanical strength and thermal stability compared to traditional polymers, making them attractive candidates for advanced materials applications.

In conclusion, 4-Acetamido-3-methylbut-2-enonic acid, with its unique structure and versatile properties, continues to be a focal point for scientific research across multiple disciplines. Its applications span from drug discovery to materials development, underscoring its importance as a valuable chemical entity. As research progresses, we can expect further innovations that will expand our understanding and utilization of this compound.

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